4-Bromobenzenesulfonyl isocyanate
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Overview
Description
4-Bromobenzenesulfonyl isocyanate is an organic compound with the molecular formula C7H4BrNO3S. It is a derivative of benzenesulfonyl isocyanate, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms, forming a covalent bond . This reaction can lead to changes in the target molecule, potentially altering its function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzenesulfonyl isocyanate .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzenesulfonyl isocyanate can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with potassium cyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically occurs at room temperature and yields the desired isocyanate compound.
Industrial Production Methods
Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the reaction of 4-bromobenzenesulfonamide with triphosgene in the presence of a base like triethylamine. This method is preferred for its safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzenesulfonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines to form sulfonamide derivatives.
Cycloaddition: Participates in cycloaddition reactions with compounds containing multiple bonds.
Hydrolysis: Hydrolyzes in the presence of water to form 4-bromobenzenesulfonic acid and carbon dioxide.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form sulfonamide derivatives.
Solvents: Acetonitrile, dichloromethane, and tetrahydrofuran are commonly used solvents.
Catalysts: Bases like triethylamine are often used to facilitate reactions.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic acids: Formed through hydrolysis.
Scientific Research Applications
4-Bromobenzenesulfonyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl isocyanate groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of an isocyanate group.
Benzenesulfonyl isocyanate: Lacks the bromine substitution on the benzene ring.
Uniqueness
4-Bromobenzenesulfonyl isocyanate is unique due to the presence of both the bromine atom and the isocyanate group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
4-bromo-N-(oxomethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAVLHJSNLEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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